
Glycine, N-(carboxymethyl)-N-(dithiocarboxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(carboxymethyl)-N-(dithiocarboxy)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of carboxymethyl and dithiocarboxy groups attached to the glycine molecule, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-(dithiocarboxy)- typically involves the reaction of glycine with carboxymethylating and dithiocarboxylating agents. Common reagents used in these reactions include chloroacetic acid for carboxymethylation and carbon disulfide for dithiocarboxylation. The reaction conditions often require a basic environment, such as the presence of sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process would be optimized for yield and purity, often involving steps such as crystallization and purification to obtain the final product.
化学反応の分析
Types of Reactions
Glycine, N-(carboxymethyl)-N-(dithiocarboxy)- can undergo various chemical reactions, including:
Oxidation: The dithiocarboxy group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions may target the carboxymethyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethyl or dithiocarboxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glycine derivatives.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a precursor for other biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which Glycine, N-(carboxymethyl)-N-(dithiocarboxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxymethyl and dithiocarboxy groups may enhance the compound’s ability to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Glycine, N-(carboxymethyl)-: Lacks the dithiocarboxy group, which may result in different chemical and biological properties.
Glycine, N-(dithiocarboxy)-:
Uniqueness
Glycine, N-(carboxymethyl)-N-(dithiocarboxy)- is unique due to the presence of both carboxymethyl and dithiocarboxy groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
36061-59-3 |
|---|---|
分子式 |
C5H7NO4S2 |
分子量 |
209.2 g/mol |
IUPAC名 |
2-[carboxymethyl(dithiocarboxy)amino]acetic acid |
InChI |
InChI=1S/C5H7NO4S2/c7-3(8)1-6(5(11)12)2-4(9)10/h1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
BJAQMRLLCFTCEB-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)N(CC(=O)O)C(=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
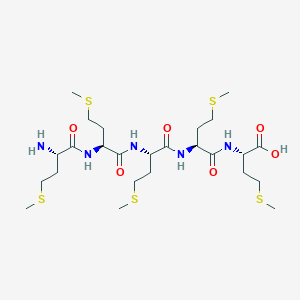
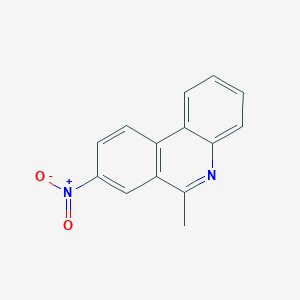
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)
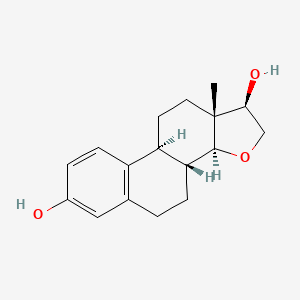


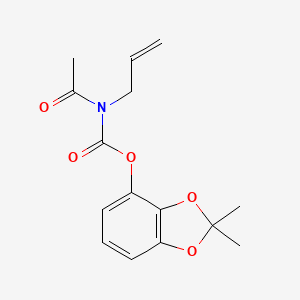
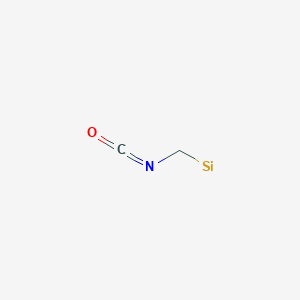
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
